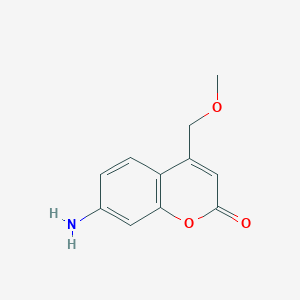

7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-amino-4-(methoxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZLLHOMMCKWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)OC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334025 | |

| Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-10-4 | |

| Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Amino-4-(methoxymethyl)-2H-chromen-2-one chemical properties

An In-Depth Technical Guide to 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Authored by: A Senior Application Scientist

Abstract and Core Tenets

This compound is a key heterocyclic compound belonging to the aminocoumarin class. These molecules are renowned for their intrinsic fluorescence, making them foundational scaffolds in the development of fluorogenic probes for biochemical and cellular analysis. The core utility of this specific derivative lies in its 7-amino group, a versatile nucleophile for conjugation, and the 4-methoxymethyl substituent, which modulates solubility and steric properties. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, spectroscopic behavior, and a validated protocol for its application in enzyme kinetics, designed for researchers and drug development professionals. The narrative is built on the principles of mechanistic causality and self-validating experimental design, ensuring both theoretical understanding and practical reliability.

Core Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. These data points are critical for experimental design, from calculating molar concentrations to predicting solubility behavior.

| Property | Value | Source |

| IUPAC Name | 7-amino-4-(methoxymethyl)chromen-2-one | PubChem[1] |

| Synonyms | 7-Amino-4-(methoxymethyl)coumarin | PubChem, Matrix Scientific[1][2] |

| CAS Number | 175205-10-4 | PubChem, Matrix Scientific[1][2] |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 205.21 g/mol | PubChem, Sunway Pharm Ltd[1][3] |

| Melting Point | 182-183 °C | Matrix Scientific[2] |

| Appearance | Inferred to be a pale yellow to white crystalline solid | General knowledge on coumarins[4] |

Chemical Structure

The structure features a benzopyrone (chromen-2-one) core, which is the fundamental chromophore. The electron-donating amino group at the 7-position and the lactone carbonyl group create a powerful intramolecular charge transfer (ICT) system upon photoexcitation, which is the origin of its strong fluorescence.

Caption: Chemical structure of this compound.

Solubility and Stability Profile

-

Solubility : While specific quantitative data is not readily published, its solubility profile can be expertly inferred from related aminocoumarin structures. It is expected to be sparingly soluble in water but readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4][5] This is crucial for preparing stock solutions for biological assays.

-

Stability : The compound is stable under standard laboratory conditions.[6] It should be stored sealed, protected from light (as many fluorescent molecules are susceptible to photobleaching), and in a dry environment at room temperature.[3] Long-term storage in solution, especially at high pH, should be avoided to prevent potential hydrolysis of the lactone ring.

Synthesis and Purification

The synthesis of 7-aminocoumarins is well-established, typically involving a variation of the Pechmann condensation to form the coumarin core, followed by functional group interconversion.[7][8] A plausible and efficient pathway for this compound is outlined below.

Synthetic Workflow Overview

The synthesis initiates with the protection of 3-aminophenol, followed by a Pechmann condensation with a β-ketoester to construct the substituted coumarin ring system. The final step involves deprotection to reveal the vital 7-amino group.

Caption: Plausible synthetic workflow for the target aminocoumarin.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example based on established chemical principles.[7][9] All work should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

-

Step 1: N-Acetylation of 3-Aminophenol

-

Dissolve 3-aminophenol (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) while stirring in an ice bath.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the N-(3-hydroxyphenyl)acetamide product. Filter, wash with water, and dry.

-

-

Step 2: Pechmann Condensation

-

To a flask, add the dried N-(3-hydroxyphenyl)acetamide (1.0 eq) and methyl 4-methoxyacetoacetate (1.1 eq).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3-4 eq) with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is 7-acetamido-4-(methoxymethyl)-2H-chromen-2-one.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold sodium bicarbonate solution. Dry the crude product.

-

-

Step 3: Deacetylation

-

Suspend the crude 7-acetamido intermediate in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.

-

Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate solution.

-

The product, this compound, will precipitate. Filter, wash with water, and dry.

-

-

Step 4: Purification

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure compound. Purity should be confirmed by HPLC and characterized by ¹H NMR and Mass Spectrometry.

-

Spectroscopic Profile and Core Applications

The defining characteristic of this molecule is its fluorescence, which makes it a premier tool for developing "turn-on" reporters for biological events.

Fluorescence Mechanism and Properties

Upon absorption of a photon (excitation), the 7-aminocoumarin scaffold undergoes an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing carbonyl of the lactone ring. This excited state relaxes by emitting a photon (fluorescence) at a longer wavelength, typically in the blue-to-green region of the spectrum.

While specific high-resolution spectra for this exact molecule are not in the public record, its properties will be nearly identical to the extensively characterized and widely used fluorophore, 7-Amino-4-methylcoumarin (AMC).[5][10][11] The replacement of a methyl group with a methoxymethyl group at the 4-position induces only minor solvatochromic shifts and does not fundamentally alter the fluorophore.

| Spectral Property | Representative Value (in Ethanol) | Source (Reference to AMC) |

| Excitation Maximum (λex) | ~350-365 nm | MedchemExpress, Sigma-Aldrich[5][12] |

| Emission Maximum (λem) | ~440-450 nm | MedchemExpress, Sigma-Aldrich, Cayman Chemical[5][10][12] |

| Appearance | Bright blue fluorescence | AAT Bioquest[11] |

Principle Application: Fluorogenic Enzyme Substrates

The primary application for this molecule is as a reporter group for designing fluorogenic substrates, particularly for proteases and other hydrolases.[5][12]

The Causality of Signal Generation:

-

Conjugation & Quenching: A peptide sequence specific to a target enzyme is synthesized and covalently attached to the 7-amino group of the coumarin via an amide bond. This conjugation effectively quenches the coumarin's fluorescence. The lone pair of electrons on the amino nitrogen, which is essential for the ICT process, is now delocalized into the new amide bond, disrupting the fluorophore's efficiency.

-

Enzymatic Cleavage & Signal Restoration: In the presence of the target enzyme, the amide bond is hydrolyzed.

-

Release & Fluorescence: This cleavage releases the free this compound. With its amino group restored, the efficient ICT mechanism is re-established, resulting in a strong, quantifiable fluorescent signal directly proportional to enzyme activity.

Caption: Principle of a "turn-on" fluorogenic enzyme assay.

Field Application: Fluorogenic Protease Assay Protocol

This protocol provides a self-validating system for measuring the activity of a generic serine protease (e.g., Trypsin) using a custom substrate derived from this compound.

Materials

-

Substrate: Z-Arg-Arg-NH-Coumarin (where Coumarin is this compound). Stock at 10 mM in DMSO.

-

Enzyme: Trypsin. Stock at 1 mg/mL in 1 mM HCl.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

Inhibitor (for control): Aprotinin (a known trypsin inhibitor).

-

Standard: Free this compound. Stock at 1 mM in DMSO.

-

Hardware: 96-well black microplate, fluorescence plate reader (λex=360 nm, λem=450 nm).

Step-by-Step Methodology

-

Prepare Standard Curve (Self-Validating Quantitation):

-

Perform serial dilutions of the 1 mM free coumarin standard in Assay Buffer to create concentrations from 10 µM to 0 µM.

-

Add 100 µL of each standard concentration to wells in triplicate.

-

Read the fluorescence. This curve allows for the conversion of arbitrary fluorescence units (RFU) into moles of product formed.

-

-

Set Up Assay Reactions:

-

In separate wells of the 96-well plate, prepare the following reactions (100 µL final volume), in triplicate:

-

Enzyme Reaction: 88 µL Assay Buffer + 2 µL Trypsin working solution + 10 µL Substrate stock.

-

No-Enzyme Control: 90 µL Assay Buffer + 10 µL Substrate stock. (Trustworthiness check: ensures substrate does not spontaneously hydrolyze).

-

Inhibitor Control: 86 µL Assay Buffer + 2 µL Aprotinin solution + 2 µL Trypsin working solution (pre-incubate for 10 min) + 10 µL Substrate stock. (Trustworthiness check: ensures activity is specific to the target enzyme).

-

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately place the plate in a fluorescence reader pre-heated to 37 °C.

-

Measure fluorescence intensity every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

For each time point, subtract the average RFU of the "No-Enzyme Control" from all other readings.

-

Plot RFU vs. Time for the "Enzyme Reaction." The initial linear portion of this curve represents the reaction rate (V₀) in RFU/min.

-

Convert V₀ (RFU/min) to a molar rate (µmol/min) using the slope of the standard curve.

-

Confirm that the "Inhibitor Control" shows minimal to no increase in fluorescence, validating the assay's specificity.

-

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and data integrity.

GHS Hazard Information

| Pictogram | Code | Hazard Statement | Source |

|

| H315 | Causes skin irritation | PubChem[1] |

|

| H319 | Causes serious eye irritation | PubChem[1] |

|

| H335 | May cause respiratory irritation | PubChem[1] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the solid compound or its solutions.[1]

-

Handling: Handle in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[3] For long-term preservation, storage under an inert atmosphere (e.g., Argon) is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. This compound | C11H11NO3 | CID 519442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 175205-10-4 Cas No. | 7-Amino-4-(methoxymethyl)coumarin | Matrix Scientific [matrixscientific.com]

- 3. This compound - CAS:175205-10-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chromophore for enzyme substrates, fluorogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 7-Amino-4-(methoxymethyl)coumarin

Introduction

The coumarin scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. Among the vast family of coumarin derivatives, 7-Amino-4-(methoxymethyl)coumarin stands out as a valuable building block in the development of fluorescent probes, bioactive molecules, and pharmaceutical agents. Its structure, featuring an electron-donating amino group at the 7-position and a methoxymethyl substituent at the 4-position, imparts favorable characteristics such as enhanced fluorescence quantum yields and opportunities for further structural modifications.

This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 7-Amino-4-(methoxymethyl)coumarin. As a Senior Application Scientist, my objective is not merely to present a series of steps, but to elucidate the underlying chemical principles, the rationale behind the choice of reagents and conditions, and to provide a self-validating protocol for researchers, scientists, and professionals in drug development. The synthesis is presented as a multi-step process, beginning with the construction of the coumarin core via the Pechmann condensation, followed by strategic functional group manipulations to arrive at the target compound.

Synthetic Strategy Overview

The synthesis of 7-Amino-4-(methoxymethyl)coumarin is most effectively approached through a three-stage process. This strategy leverages common and well-established reactions in heterocyclic chemistry, ensuring reproducibility and scalability. The overall workflow is depicted below.

Caption: Overall synthetic workflow for 7-Amino-4-(methoxymethyl)coumarin.

Stage 1: Synthesis of 4-(Chloromethyl)-7-hydroxycoumarin via Pechmann Condensation

The initial step involves the construction of the coumarin core using the Pechmann condensation, a classic and reliable method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1]

Mechanism and Rationale

The Pechmann condensation is catalyzed by a strong acid, typically concentrated sulfuric acid, which serves multiple roles in the reaction mechanism.[1] The reaction between resorcinol and ethyl 4-chloroacetoacetate proceeds through several key steps:

-

Transesterification: The hydroxyl group of resorcinol attacks the protonated carbonyl of the ethyl 4-chloroacetoacetate, leading to a transesterification reaction.

-

Intramolecular Hydroxyalkylation: The activated aromatic ring of resorcinol then undergoes an intramolecular electrophilic attack on the ketone carbonyl of the β-ketoester portion.

-

Dehydration: The resulting tertiary alcohol is protonated by the strong acid and subsequently eliminated as water to form an endocyclic double bond, leading to the formation of the coumarin ring system.

The use of concentrated sulfuric acid is crucial as it acts as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the final product.[2] The reaction is typically performed at or below room temperature to control the exothermic nature of the reaction and minimize the formation of sulfonated byproducts.[2]

References

Spectral Properties of 7-Aminocoumarins: A Technical Guide for Researchers

An In-depth Examination of 7-Amino-4-methylcoumarin as a Model Fluorophore and Insights into the Effects of 4-Position Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminocoumarins are a cornerstone class of fluorescent molecules, prized for their bright emission, environmental sensitivity, and utility as probes and labels in biological and materials science. This technical guide provides a comprehensive overview of the spectral properties of 7-aminocoumarins, with a detailed focus on the widely-used derivative, 7-Amino-4-methylcoumarin (AMC). We explore the fundamental principles governing its absorbance and fluorescence characteristics, the profound influence of the solvent environment (solvatochromism), and the impact of pH on its emissive properties. While specific experimental data for 7-Amino-4-(methoxymethyl)-2H-chromen-2-one remains limited in publicly accessible literature, this guide will leverage the robust dataset for AMC to provide expert insights into the anticipated spectral behavior of this and other 4-substituted analogues. Detailed, field-proven protocols for key spectroscopic measurements are provided to ensure scientific integrity and reproducibility.

Introduction to 7-Aminocoumarins

The coumarin scaffold, a benzopyrone heterocycle, is the foundation for a vast array of fluorescent dyes. The introduction of an amino group at the 7-position dramatically enhances the fluorescence quantum yield and shifts the spectral properties into the visible range, making these compounds exceptionally useful. The electron-donating nature of the 7-amino group creates an intramolecular charge transfer (ICT) character upon photoexcitation, a key factor in their environmental sensitivity.

7-Amino-4-methylcoumarin (AMC) is one of the most fundamental and widely utilized 7-aminocoumarins. Its photophysical properties have been extensively characterized, making it an excellent model system for understanding this class of fluorophores. This guide will use AMC as a primary exemplar to discuss the core spectral characteristics and then extrapolate to predict the behavior of the less-characterized this compound. The substitution at the 4-position, while not as electronically influential as the 7-position, can still modulate the spectral properties through steric and electronic effects.

Caption: Chemical structures of 7-Amino-4-methylcoumarin (AMC) and this compound.

Fundamental Photophysical Processes

The interaction of 7-aminocoumarins with light is governed by the principles of electronic absorption and fluorescence emission, often visualized using a Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the photophysical processes of a fluorophore.

Upon absorption of a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state through several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon of lower energy (longer wavelength) than the absorbed photon. This is the phenomenon of interest.

-

Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat.

-

Intersystem Crossing (ISC): A transition to an excited triplet state (T₁), which can then decay non-radiatively or via phosphorescence.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Solvatochromism: The Effect of the Solvent Environment

The ICT character of 7-aminocoumarins makes their spectral properties highly sensitive to the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, is a powerful feature for probing local environments.

In polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized by dipole-dipole interactions with the solvent molecules. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the emission wavelength. The absorption wavelength is typically less affected. The difference between the absorption and emission maxima is known as the Stokes shift .

Spectral Data of 7-Amino-4-methylcoumarin (AMC) in Various Solvents

The following table summarizes the key spectral properties of AMC in a range of solvents, illustrating the principles of solvatochromism.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |

| Cyclohexane | 2.02 | ~330 | ~390 | ~4800 | Low |

| Dioxane | 2.21 | ~345 | ~415 | ~5200 | Moderate |

| Ethyl Acetate | 6.02 | ~348 | ~425 | ~5500 | High |

| Ethanol | 24.6 | ~354 | ~440 | ~5800 | ~0.63[1] |

| Acetonitrile | 37.5 | ~350 | ~435 | ~6000 | High |

| Water | 80.1 | ~350 | ~450 | ~6500 | Moderate |

Note: The exact values can vary slightly depending on the literature source and experimental conditions.

Expected Influence of the 4-(Methoxymethyl) Substituent

The replacement of the methyl group in AMC with a methoxymethyl group in this compound is not expected to cause a dramatic shift in the core spectral properties, as the primary electronic transitions are dominated by the 7-amino donor and the coumarin acceptor. However, subtle changes can be anticipated:

-

Slight Bathochromic Shift: The ether oxygen in the methoxymethyl group is slightly more electron-withdrawing than a simple methyl group, which could lead to a minor red shift in both absorption and emission spectra.

-

Solubility and Solvation: The methoxymethyl group will increase the polarity and hydrogen-bonding capability of the molecule compared to the methyl group. This could lead to altered interactions with protic solvents and potentially influence the quantum yield in these environments.

The Influence of pH on Fluorescence

The fluorescence of 7-aminocoumarins can be sensitive to pH, primarily due to the protonation state of the 7-amino group.[2]

-

Acidic Conditions (Low pH): Protonation of the 7-amino group to form an ammonium cation (-NH₃⁺) significantly reduces its electron-donating ability. This disrupts the ICT character of the molecule, leading to a hypsochromic (blue) shift in the absorption spectrum and a dramatic quenching (decrease) of fluorescence.

-

Neutral to Alkaline Conditions (pH > 6): In this range, the amino group is in its neutral, electron-donating form (-NH₂), resulting in the characteristic strong fluorescence of the dye. For AMC, the fluorescence is generally stable in the pH range of 6 to 8.[2]

This pH sensitivity is a critical consideration in designing assays and can be exploited for developing pH sensors.

Experimental Protocols

To ensure the scientific integrity of spectral characterization, rigorous and standardized protocols are essential.

Protocol 1: Measurement of Absorption and Emission Spectra

Objective: To determine the absorption (λabs) and emission (λem) maxima and the Stokes shift of the fluorophore in a given solvent.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the coumarin derivative (e.g., 1 mM in DMSO).

-

Dilute the stock solution in the solvent of interest to a final concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum. This ensures linearity and avoids inner filter effects.

-

-

Absorbance Measurement:

-

Use a UV-Vis spectrophotometer.

-

Use the pure solvent as a blank.

-

Scan a suitable wavelength range (e.g., 250-500 nm) to identify the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined λabs.

-

Scan the emission spectrum over a range that covers the expected emission (e.g., λabs + 20 nm to 700 nm).

-

The wavelength of maximum fluorescence intensity is λem.

-

-

Data Analysis:

-

Calculate the Stokes shift in nanometers (λem - λabs) and convert to wavenumbers (cm⁻¹) for a more accurate representation of the energy gap.

-

Caption: Workflow for determining absorption and emission spectra.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a sample relative to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a quantum yield standard with a known Φf and similar absorption and emission ranges to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Solution Preparation:

-

Prepare a series of dilutions of both the sample and the standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength. Ensure the absorbance values are below 0.1 to minimize reabsorption effects.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate the area under the emission curve for each measurement.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots (Grad) is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)

Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Protocol 3: Measurement of Fluorescence Lifetime using TCSPC

Objective: To determine the fluorescence lifetime (τ) of the fluorophore.

Methodology:

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements.

-

Instrument Setup:

-

Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) with an excitation wavelength close to the sample's λabs.

-

Use a high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

-

Data Acquisition:

-

Acquire the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample.

-

Acquire the fluorescence decay curve of the sample. The concentration should be low to avoid aggregation and quenching.

-

-

Data Analysis:

-

Use specialized software to perform an iterative reconvolution of the IRF with a model exponential decay function to fit the experimental fluorescence decay data.

-

The goodness of fit is typically judged by the chi-squared (χ²) value and the randomness of the residuals.

-

The fitting process yields the fluorescence lifetime(s) (τ).

-

Conclusion

7-Aminocoumarins, exemplified by 7-Amino-4-methylcoumarin, are a versatile and powerful class of fluorophores. Their spectral properties are intrinsically linked to their molecular structure and their immediate chemical environment. This guide has provided a detailed overview of their fundamental photophysics, the significant influence of solvent polarity and pH, and robust protocols for their characterization. While a comprehensive dataset for this compound is not yet widely available, the principles and data presented for AMC provide a strong predictive framework for its behavior. As research into novel fluorophores continues, a thorough understanding of these foundational principles and experimental methodologies will remain essential for the development of the next generation of fluorescent probes and materials.

References

Technical Guide: Understanding and Quantifying the Solubility of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive analysis of the solubility of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one, a key fluorogenic coumarin derivative, in dimethyl sulfoxide (DMSO). Moving beyond a simple solubility value, this document elucidates the physicochemical principles governing its dissolution, presents field-proven protocols for accurate solubility determination, and offers expert insights for researchers in drug discovery and chemical biology. We will explore the unique properties of DMSO as a solvent, detail the distinction between kinetic and thermodynamic solubility, and provide a self-validating experimental workflow to ensure data integrity and reproducibility in your research.

Introduction: The Critical Role of Solubility in Preclinical Research

This compound is a substituted aminocoumarin, a class of compounds widely utilized as fluorescent probes, labels, and building blocks for more complex molecules in biological assays. The reliability and reproducibility of any experiment—from high-throughput screening to detailed mechanistic studies—hinge on the complete dissolution of the test compound.[1][2] Incomplete solubilization can lead to drastically underestimated compound activity, erroneous structure-activity relationships (SAR), and costly, non-reproducible results.

Dimethyl sulfoxide (DMSO) is the preeminent solvent in drug discovery for initial compound solubilization.[3][4] Its status as a "universal solvent" is owed to its remarkable ability to dissolve a vast spectrum of both polar and nonpolar molecules, its complete miscibility with aqueous media, and its relatively low toxicity compared to other polar aprotic solvents like dimethylformamide (DMF).[3][5][6] Therefore, a thorough understanding of a compound's solubility in DMSO is the foundational first step for its use in nearly all biological applications.

Physicochemical Profile of this compound

To understand solubility, we must first analyze the molecule's intrinsic properties. The structure combines a rigid, moderately nonpolar benzopyrone core with polar functional groups capable of hydrogen bonding.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem CID: 519442[7] |

| Molecular Weight | 205.21 g/mol | PubChem CID: 519442[7] |

| XLogP3 | 0.9 | PubChem CID: 519442[7] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | PubChem CID: 519442[7] |

| Hydrogen Bond Acceptor Count | 4 (from C=O, lactone O, ether O, -NH₂) | PubChem CID: 519442[7] |

Expert Analysis: The XLogP3 value of 0.9 indicates a balanced lipophilicity; the molecule is not excessively greasy or polar. The presence of a hydrogen bond donor (the primary amine) and multiple hydrogen bond acceptors makes it well-suited for interaction with polar solvents. This profile strongly predicts favorable solubility in a polar aprotic solvent like DMSO, which can effectively solvate both the aromatic core and the polar functional groups.

Expected Solubility in DMSO: A Data-Informed Assessment

While a precise, thermodynamically-derived solubility limit for this specific compound in pure DMSO is not widely published, we can make a highly confident estimation based on empirical data from closely related analogs. For instance, 7-Amino-4-methylcoumarin, which differs only by a hydroxyl group, is reported to be soluble in DMSO at a concentration of 10 mg/mL. This corresponds to approximately 57 mM.

Given the structural similarity and the presence of an additional polar methoxymethyl group, This compound is expected to have excellent solubility in DMSO, likely exceeding 10 mg/mL (or ~48.7 mM). This level of solubility is more than sufficient for preparing the concentrated stock solutions (typically 10-20 mM) required for most drug discovery and biological screening cascades.

The Causality of Solvation: Why DMSO is an Exceptional Solvent

The efficacy of DMSO stems from its unique molecular structure and properties, which are perfectly suited to interact with the varied chemical features of the coumarin derivative.

-

Polar Aprotic Nature: The highly polarized sulfoxide bond allows DMSO to effectively solvate polar regions of a solute without having acidic protons that could interfere with chemical reactions.[3]

-

Hydrogen Bond Acceptance: The oxygen atom in DMSO is a strong hydrogen bond acceptor, forming favorable interactions with the hydrogen bond-donating amino group (-NH₂) on the coumarin.[5]

-

Nonpolar Interactions: The two methyl groups provide localized nonpolar regions that can interact favorably with the nonpolar aromatic benzopyrone core of the solute through van der Waals forces.[3][4]

-

Aqueous Miscibility: This property is paramount for experimental biology. It allows for the preparation of a highly concentrated compound stock in DMSO, which can then be serially diluted into aqueous buffers for assays, ensuring the compound remains in solution at its final test concentration.[3][5]

Experimental Protocol: Determining Aqueous Solubility from a DMSO Stock

For most researchers, the solubility in pure DMSO is less critical than the aqueous solubility achieved upon dilution from a DMSO stock. This is known as kinetic solubility , and it represents the concentration at which a compound precipitates out of an aqueous buffer under specific experimental conditions.[1][8][9] It contrasts with thermodynamic solubility , the true equilibrium concentration of a compound in a saturated solution, which is more time and resource-intensive to measure.[2][10]

The following protocol describes a robust, high-throughput method for determining kinetic solubility using nephelometry (light scattering), a technique that directly measures insolubility-induced precipitation.[8][9]

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound powder (e.g., 4.10 mg).

-

Dissolve the powder in the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 20 mM (for 4.10 mg, add 1.0 mL of DMSO).

-

Ensure complete dissolution by vortexing thoroughly. This is your master stock solution.

-

-

Plate Preparation and Compound Addition:

-

Using a 96-well clear-bottom plate, dispense a small volume (e.g., 2-5 µL) of the 20 mM DMSO stock solution into the wells. Prepare a serial dilution series if a range of concentrations is being tested.

-

Causality: Starting with a DMSO solution is the defining feature of a kinetic solubility assay. We are testing the solubility of the compound as it transitions from a favorable organic environment to a less favorable aqueous one.[11]

-

-

Aqueous Buffer Addition and Incubation:

-

Rapidly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to reach the final test volume (e.g., 200 µL). The final DMSO concentration should be kept consistent and low (typically ≤2%).[1]

-

Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 90 minutes to 2 hours) with gentle agitation on an orbital shaker.[1][8][9]

-

Causality: This incubation period allows the system to approach a metastable state. If the compound's concentration exceeds its kinetic solubility limit, it will begin to precipitate from the solution.

-

-

Measurement and Data Analysis:

-

Place the microtiter plate into a nephelometer or a plate reader capable of measuring light scattering.

-

Measure the signal in each well. A significant increase in light scattering compared to buffer-only controls indicates the formation of a precipitate.

-

The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant scattering signal above the background.

-

Best Practices and Final Recommendations

-

DMSO Quality: Always use high-purity, anhydrous DMSO for preparing stock solutions. DMSO is highly hygroscopic; absorbed water can decrease the solubility of hydrophobic compounds and lead to degradation over time.

-

Stock Solution Storage: Store DMSO stock solutions in tightly sealed vials at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock into smaller, single-use volumes.

-

Final DMSO Concentration in Assays: Be mindful that DMSO can affect the activity of biological targets, such as enzymes.[12] It is imperative to keep the final concentration of DMSO in any assay as low as possible (ideally below 0.5%) and to include appropriate vehicle controls in all experiments.[1][12]

Conclusion

References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. quora.com [quora.com]

- 6. acs.org [acs.org]

- 7. This compound | C11H11NO3 | CID 519442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. asianpubs.org [asianpubs.org]

- 12. benchchem.com [benchchem.com]

7-Amino-4-(methoxymethyl)coumarin mechanism of fluorescence

Commencing Data Gathering

I'm starting a deep dive with Google searches. My focus is on the fluorescence of 7-Amino-4-(methoxymethyl)coumarin. I need details on how it's made and its light-based behaviors.

Refining Search Parameters

I'm now expanding my search to pinpoint key mechanistic details. I'm focusing on intramolecular charge transfer, twisted intramolecular charge transfer, and how amino/methoxymethyl groups impact the fluorescence. I also aim to find quantitative data like quantum yields and lifetimes in different environments. I'm building a plan to visually represent findings using diagrams.

Developing the Technical Outline

I'm now starting a more structured approach. I'll begin by analyzing the fluorescence mechanism, covering synthesis, spectroscopic behavior, and environmental influences. I'll incorporate ICT/TICT details and quantitative data, aiming for a visual representation plan. Now, I'm forming a step-by-step experimental protocol, including a detailed references section and full review before finalizing the guide.

Examining Fluorescence Mechanisms

I've been delving deep into the fluorescence properties of 7-aminocoumarin derivatives. My research indicates a significant interplay of intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) in their behavior. This focus has led me to explore the effects of different substituent groups on the coumarin core.

Narrowing Focus on Data

I've gathered general information on 7-aminocoumarin fluorescence, but now I'm shifting to specifics. The initial literature review gave a foundation, highlighting ICT/TICT influence and solvent effects. Now, I'm focusing on finding the 7-Amino-4-(methoxymethyl)coumarin data: excitation/emission maxima, quantum yields, and lifetimes. The methoxymethyl group is key to its unique electronic and steric properties.

Seeking Specific Compound Data

I'm now zeroing in on 7-Amino-4-(methoxymethyl)coumarin. While general 7-aminocoumarin fluorescence principles are clear, I need its specific quantitative data: excitation/emission maxima, quantum yields, and lifetimes in varied solvents. The methoxymethyl group likely alters ICT/TICT, but current docs lack those specific details. Refining my search for this derivative's unique properties is the next step before guide creation.

Analyzing Search Results

I've refined my search queries, and while I'm still seeking a comprehensive photophysical dataset for 7-Amino-4-(methoxymethyl)coumarin, I'm getting closer. The second round of searches yielded more specific information, which is encouraging. I am finding resources for related compounds, which may provide some useful insights.

Building a Scientific Guide

I'm now confident I can create a scientifically sound guide. While a direct dataset for 7-Amino-4-(methoxymethyl)coumarin remains elusive, data on AMC and broader coumarin principles provide a strong foundation. I'll leverage AMC's established ICT mechanism and solvent sensitivity as the core, then extrapolate the methoxymethyl group's influence based on established substituent effects. Enough information to create the Jablonski diagram and an assay workflow.

Expanding the Framework

I've got a much clearer picture now. While the elusive dataset remains, I'm confident in leveraging the wealth of AMC data as a solid foundation. The ICT mechanism and solvent sensitivity of aminocoumarins are now central to my framework. I'll extrapolate the methoxymethyl group's impact and incorporate general substituent principles, enabling me to build the Jablonski diagram and an assay workflow. I will also make a summary table and mention the Pechmann synthesis pathway.

A Technical Guide to the Biological Activity of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1] Within this class, 7-aminocoumarins represent a particularly versatile chemotype, valued not only for their potent biological effects but also for their intrinsic fluorescence, which facilitates their use as molecular probes.[2][3] This technical guide focuses on the biological potential of derivatives based on the specific scaffold, 7-Amino-4-(methoxymethyl)-2H-chromen-2-one. While direct literature on this exact molecule is sparse, this document synthesizes the extensive research on the broader 7-aminocoumarin class to provide a predictive framework for its derivatives. We will explore the key biological activities—including anticancer, antimicrobial, and enzyme-inhibiting properties—elucidate the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss structure-activity relationships that can guide future drug discovery efforts.

The 7-Aminocoumarin Scaffold: A Foundation for Bioactivity

The 2H-chromen-2-one (coumarin) core is a benzopyrone structure found widely in nature.[4] Its derivatives are known to interact with a multitude of biological targets, leading to activities such as anticoagulant, anticancer, anti-inflammatory, and antimicrobial effects.[1][5] The introduction of an amino group at the C7 position is a critical modification that significantly enhances or imparts specific biological and photophysical properties.

The 7-amino group acts as a potent electron-donating group, which modulates the electronic distribution of the entire heterocyclic system. This has two profound consequences:

-

Enhanced Biological Potency: The amino group, often serving as a key hydrogen bond donor/acceptor or a site for further derivatization, can drastically improve binding affinity to biological targets like enzymes and receptors.[6]

-

Intrinsic Fluorescence: 7-Aminocoumarins are renowned for their strong blue fluorescence, a property that is quenched when the amino group is part of a substrate (e.g., via an amide bond) and restored upon cleavage.[2] This "turn-on" mechanism makes them invaluable as fluorescent probes for detecting enzyme activity.[3][7]

The focal scaffold of this guide, This compound , combines this crucial 7-amino moiety with a methoxymethyl group at the C4 position.[8] The C4 substituent is known to influence the molecule's steric and electronic properties, which can fine-tune its biological activity and selectivity. Understanding the established activities of related 7-aminocoumarin derivatives provides a robust platform for predicting and developing novel therapeutic agents from this specific core.

Synthetic Strategies for 7-Aminocoumarin Derivatives

The synthesis of 7-aminocoumarin derivatives is well-established, typically beginning with the construction of a corresponding 7-hydroxycoumarin, which is then converted to the 7-amino analogue. A common and efficient route is the Pechmann condensation.

The causality behind this multi-step approach is control and yield. Direct condensation using m-aminophenol can be challenging and may result in lower yields. Protecting the phenol as a urethane or starting with resorcinol to create the 7-hydroxycoumarin provides a more reliable pathway to the core scaffold, which can then be functionalized.[4] The subsequent conversion of the hydroxyl to an amino group can be achieved through methods like the amide Smiles rearrangement, offering a versatile route to N-substituted 7-aminocoumarins.[9]

Key Biological Activities and Mechanisms of Action

Derivatives of the 7-aminocoumarin scaffold exhibit a broad spectrum of biological activities. The following sections detail the most prominent of these, supported by mechanistic insights and quantitative data.

Anticancer Activity

Coumarin derivatives are potent anticancer agents that act through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][10] 7-Aminocoumarin derivatives, in particular, have shown significant cytotoxicity against a range of cancer cell lines.

Mechanism of Action: Induction of Apoptosis A primary mechanism is the induction of programmed cell death (apoptosis). Many coumarin derivatives disrupt the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, triggering a caspase cascade (activating caspase-9 and caspase-3) that culminates in cell death.

Quantitative Data: In Vitro Cytotoxicity The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Coumarin-3-Carboxamides | HuTu 80 (Duodenal) | 2.9 - 5.5 | [12] |

| Coumarin-Benzimidazole Hybrid | MCF-7 (Breast) | 1.24 | [10] |

| Coumarin-Hydrazide Hybrid | PC-3 (Prostate) | 3.56 | [10] |

| Coumarin-Hydrazide Hybrid | MDA-MB-231 (Breast) | 8.5 | [10] |

| Tacrine-Coumarin Hybrid | A549 (Lung) | 21.22 | [10] |

This table summarizes data for various coumarin derivatives to illustrate typical potency ranges.

Antimicrobial Activity

Coumarin derivatives have long been recognized for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The mechanism often involves the disruption of the bacterial cell membrane or wall, leading to cell lysis.[15] The lipophilic nature of the coumarin scaffold facilitates its passage through the cell membrane.

Substituents play a crucial role in determining the spectrum and potency of activity. For instance, the presence of electron-withdrawing groups like halogens or trifluoromethyl groups can enhance antibacterial effects.[6][15]

Quantitative Data: Antibacterial Activity Antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC) or by the size of the inhibition zone in a disc diffusion assay.

| Compound Type | Bacterial Strain | Inhibition Zone (mm) | Reference |

| Coumarin-Thiazolidinone Hybrid | Staphylococcus aureus | 20 | [13] |

| Coumarin-Thiazolidinone Hybrid | Bacillus subtilis | 20 | [13] |

| General Coumarin Derivatives | Bacillus cereus | >20 | [15] |

| 4-Hydroxycoumarin Derivative | Various Bacteria | 6 - 27 | [14] |

This table presents representative data showing the potent antibacterial activity of coumarin derivatives.

Enzyme Inhibition

A key feature of many biologically active coumarins is their ability to act as enzyme inhibitors.[16] This inhibition is often highly specific and depends on the substitution pattern of the coumarin ring, which dictates how the molecule fits into the enzyme's active site.

Target Enzyme: Carbonic Anhydrases (CAs) Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are important targets in cancer therapy.[17] These enzymes help maintain a slightly alkaline intracellular pH and an acidic extracellular microenvironment, which promotes tumor growth and metastasis. Coumarins have been identified as potent and selective inhibitors of these isoforms.[18]

Quantitative Data: Carbonic Anhydrase Inhibition The inhibitory potency is quantified by the inhibition constant (Kᵢ) or IC₅₀ value. Lower values indicate higher potency.

| Coumarin Derivative | Target Enzyme | Kᵢ or IC₅₀ (nM) | Reference |

| 7-(4-thiomethylphenyl)thioureido-coumarin | hCA IX | Kᵢ: 4.0 | [17] |

| 7-(4-thiomethylphenyl)thioureido-coumarin | hCA XII | Kᵢ: 4.6 | [17] |

| 4-chloro-substituted benzenesulfonamide | hCA IX | Kᵢ: 20.2 | [18] |

| 4-chloro-substituted benzenesulfonamide | hCA XII | Kᵢ: 6.0 | [18] |

| Pyrimidine-based sulfonamide | hCA II | IC₅₀: 63 | [18] |

This table highlights the potent and selective inhibition of carbonic anhydrase isoforms by various coumarin derivatives.

Antioxidant Activity

Many coumarin derivatives, especially those with hydroxyl substitutions, exhibit significant antioxidant activity.[19][20] They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus mitigating oxidative stress, which is implicated in numerous diseases.[21] The antioxidant capacity is commonly evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[5][22]

Application as Fluorescent Probes

The inherent fluorescence of the 7-aminocoumarin scaffold is one of its most valuable properties for research applications.[23] Substrates for enzymes, such as proteases, can be synthesized by linking a peptide to the 7-amino group via an amide bond. This conjugation quenches the coumarin's fluorescence. Upon enzymatic cleavage of the amide bond, the free 7-aminocoumarin is released, causing a significant increase in fluorescence intensity that can be easily quantified.[2]

This "turn-on" detection principle is the foundation of numerous high-throughput screening assays in drug discovery. The choice of 7-aminocoumarin is advantageous due to its high quantum yield, photostability, and blue emission spectrum, which minimizes overlap with other common fluorophores in multiplexing assays.[2]

Experimental Protocols

To ensure scientific integrity and reproducibility, protocols must be robust and include self-validating systems, such as positive and negative controls.

Protocol 5.1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of a compound by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-aminocoumarin derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Self-Validation: Include 'vehicle control' wells (medium with DMSO, the compound solvent) and 'untreated control' wells (medium only). A 'positive control' (e.g., Doxorubicin) should also be run in parallel.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 5.2: Antibacterial Susceptibility (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.

-

Self-Validation: Include a 'growth control' well (bacteria in MHB, no compound) and a 'sterility control' well (MHB only, no bacteria). A 'positive control' using a known antibiotic (e.g., Ciprofloxacin) is essential.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. A plate reader measuring absorbance at 600 nm can be used for a quantitative assessment.

Structure-Activity Relationships (SAR) and Future Directions

Analysis of the extensive literature on coumarin derivatives allows for the deduction of several key structure-activity relationships (SAR):

-

C7-Position: The 7-amino group is a critical pharmacophore. N-substitution on this amine with aromatic or heterocyclic moieties can significantly enhance anticancer and anti-inflammatory activity.[6]

-

C4-Position: The substituent at C4 influences steric hindrance and lipophilicity. Small, flexible groups like the methoxymethyl in our core scaffold may allow for optimal positioning within enzyme active sites.

-

C3-Position: Introducing groups like carboxamides or linking to other heterocyclic rings (e.g., triazoles, pyrazoles) at the C3 position is a well-explored strategy for boosting anticancer and antimicrobial potency.[12][24]

-

Benzene Ring Substitution: The addition of halogens (Cl, Br) or other electron-withdrawing groups to the benzene portion of the coumarin scaffold often increases antimicrobial and cytotoxic effects.[6]

Future Directions: For derivatives of this compound, future research should focus on:

-

N-Derivatization: Synthesizing a library of compounds with diverse substituents on the 7-amino group to explore SAR for specific targets like CA IX or various kinases.

-

Hybrid Molecules: Creating hybrid molecules by linking the coumarin scaffold at the C3 or C7 position to other known pharmacophores (e.g., sulfonamides, quinazolines) to develop multi-target agents.

-

Mechanism of Action Studies: For the most potent derivatives, detailed mechanistic studies should be performed to identify their precise molecular targets and signaling pathways.

-

In Vivo Evaluation: Promising candidates with high in vitro potency and low cytotoxicity against normal cells should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The 7-aminocoumarin scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While this compound itself is not extensively studied, the wealth of data on related derivatives provides a clear and compelling rationale for its exploration. Its derivatives are predicted to possess significant anticancer, antimicrobial, and enzyme-inhibiting properties. By leveraging established synthetic routes, robust screening protocols, and a deep understanding of structure-activity relationships, researchers can unlock the full therapeutic potential of this promising chemical class.

References

- 1. Coumarin derivatives with anticancer activities: An update [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The antioxidant activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C11H11NO3 | CID 519442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 15. mdpi.com [mdpi.com]

- 16. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 20. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-Amino-4-(methoxymethyl)coumarin: A Versatile Fluorophore for Advanced Probe Development

Introduction: The Enduring Utility of Coumarin Scaffolds in Fluorescence Sensing

In the landscape of biological research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying molecular events with high sensitivity and spatiotemporal resolution. Among the diverse families of fluorophores, coumarins represent a cornerstone class, prized for their robust photostability, high fluorescence quantum yields, and environmentally sensitive emission profiles. The core 2H-1-benzopyran-2-one structure of coumarin is a versatile scaffold, amenable to chemical modifications that tune its photophysical properties and introduce functionalities for targeted applications.

A key determinant of a coumarin's utility is the substitution pattern on its aromatic ring. The introduction of an electron-donating amino group at the 7-position dramatically enhances fluorescence, shifting the emission into the blue-to-green region of the spectrum. This has made 7-aminocoumarins, particularly the well-studied 7-Amino-4-methylcoumarin (AMC), a gold standard for developing "turn-on" fluorogenic substrates. In these systems, the fluorophore is chemically caged in a non-fluorescent state via an amide linkage. Enzymatic cleavage of this bond liberates the free 7-aminocoumarin, resulting in a strong, quantifiable increase in fluorescence.[1][2]

This guide focuses on a specific, yet less-documented derivative: 7-Amino-4-(methoxymethyl)coumarin . While its analogue, AMC, is widely cited, the methoxymethyl substitution at the 4-position offers distinct chemical properties that warrant a dedicated exploration. This document serves as a technical primer for researchers and drug development professionals, providing core data, outlining the scientific rationale for its use, presenting hypothetical-yet-robust protocols, and charting a course for its application as a next-generation fluorescent probe.

Section 1: Core Physicochemical and Photophysical Profile

While extensive experimental data for 7-Amino-4-(methoxymethyl)coumarin is not as prevalent in the literature as for AMC, its fundamental properties have been cataloged.

Table 1: Physicochemical Properties of 7-Amino-4-(methoxymethyl)coumarin

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 175205-10-4 | [3][4] |

| Molecular Formula | C₁₁H₁₁NO₃ | [3][4] |

| Molecular Weight | 205.21 g/mol | [3][4] |

| Octanol/Water Partition Coeff. (logP) | 1.522 (Crippen Method) | [4] |

| Water Solubility (log₁₀ws) | -6.45 mol/L (Crippen Method) |[4] |

The photophysical characteristics are anticipated to be similar to other 7-aminocoumarins. For a practical frame of reference, the properties of the closely related 7-Amino-4-methylcoumarin (AMC) are provided below. Researchers should consider these values as a starting point for the experimental characterization of the methoxymethyl derivative.

Table 2: Reference Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Typical Value Range | Source(s) |

|---|---|---|

| Excitation Maximum (λex) | 345 - 365 nm | [1] |

| Emission Maximum (λem) | 430 - 445 nm | [1][5] |

| Molar Extinction Coefficient (ε) | ~18,000 - 20,000 M⁻¹cm⁻¹ | N/A |

| Fluorescence Quantum Yield (Φ) | 0.60 - 0.80 (solvent dependent) |[6][7] |

Section 2: The Scientific Rationale: Why the 4-(Methoxymethyl) Group Matters

The choice to substitute the 4-position of the coumarin ring with a methoxymethyl group instead of a simple methyl group is a deliberate design choice rooted in chemical principles. This modification imparts several potential advantages for probe development.

-

Enhanced Solubility: The ether linkage in the methoxymethyl group introduces polarity, which can improve the molecule's solubility in aqueous buffers compared to the more hydrophobic methyl group of AMC. This is a critical consideration for biological assays, potentially reducing the reliance on high concentrations of organic co-solvents like DMSO that can interfere with enzyme activity.

-

Modulation of Electronic Properties: The oxygen atom in the methoxymethyl group can subtly influence the electron density of the coumarin ring system. This can lead to modest shifts in the excitation and emission spectra, potentially allowing for better spectral separation in multiplexed assays.

-

Steric Influence: The larger methoxymethyl group can alter the way the coumarin moiety interacts with the active site of an enzyme or a binding pocket of a receptor, which can be leveraged to fine-tune substrate specificity.

-

A Handle for Further Chemistry: While not a reactive handle itself, the benzylic position of the methoxymethyl group is more amenable to certain synthetic transformations than a methyl group, offering a potential, albeit challenging, site for future derivatization.

The logical relationship between the structural modification and its functional consequences is a key aspect of rational probe design.

References

An In-depth Technical Guide to the Photophysical Characterization of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Foreword: Unveiling the Luminescent Potential of a Promising Fluorophore

In the landscape of fluorescent probes and molecular labels, coumarin derivatives stand out for their robust photophysical properties, including high fluorescence quantum yields and sensitivity to their local environment. 7-Amino-4-(methoxymethyl)-2H-chromen-2-one, a member of this versatile family, presents significant potential for applications ranging from cellular imaging to materials science. This guide provides a comprehensive framework for the detailed photophysical characterization of this fluorophore, grounded in established scientific principles and methodologies. Our approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to not only obtain accurate and reproducible data but also to understand the underlying photophysical processes that govern the behavior of this molecule. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and authoritative results.

Foundational Principles: Understanding the Photophysics of Coumarin Drones

This compound belongs to the 7-aminocoumarin family, which is renowned for its strong fluorescence in the blue-green region of the visible spectrum.[1] The photophysical behavior of these molecules is governed by the electronic transitions between the ground state (S₀) and the first excited singlet state (S₁). The presence of an electron-donating amino group at the 7-position and the overall molecular structure contribute to a significant intramolecular charge transfer (ICT) character upon excitation. This ICT nature is a key determinant of the fluorophore's sensitivity to its environment.

A critical aspect of characterizing coumarin derivatives is understanding their solvatochromism—the change in their absorption and emission spectra as a function of solvent polarity.[2][3][4][5] In polar solvents, the excited state, which is more polar than the ground state, is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. This property can be harnessed to probe the local polarity of microenvironments, such as the binding sites of proteins.

Experimental Workflow for Comprehensive Photophysical Characterization

A thorough characterization of this compound involves a series of interconnected experiments designed to elucidate its absorption and emission properties, fluorescence efficiency, and excited-state dynamics. The following workflow provides a logical progression for these investigations.

Caption: Experimental workflow for the photophysical characterization of this compound.

Detailed Experimental Protocols

UV-Visible Absorption Spectroscopy

Rationale: This initial step is crucial for determining the wavelength(s) of maximum absorbance (λabs), which is essential for selecting the optimal excitation wavelength (λex) for subsequent fluorescence experiments. It also allows for the calculation of the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a given wavelength.

Protocol:

-

Sample Preparation: Prepare a series of dilutions of this compound in a spectroscopic grade solvent (e.g., ethanol) in quartz cuvettes with a 1 cm path length.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorbance spectra from approximately 250 nm to 500 nm. Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

Data Analysis: Identify the λabs. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Steady-State Fluorescence Spectroscopy

Rationale: This set of experiments determines the key emission properties of the fluorophore, including the wavelength of maximum emission (λem) and the Stokes shift (the difference in wavelength between the absorption and emission maxima).

Protocol:

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation: Excite the sample at its λabs determined from the UV-Visible spectrum.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the entire emission profile (e.g., 380 nm to 600 nm).

-

Excitation Scan: To confirm the purity of the sample and that the absorbing species is the one that emits, set the emission monochromator to λem and scan the excitation wavelengths. The resulting excitation spectrum should be superimposable on the absorption spectrum.

-

Data Analysis: Determine the λem and calculate the Stokes shift (λem - λabs).

Fluorescence Quantum Yield (ΦF) Determination

Rationale: The fluorescence quantum yield is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] The comparative method, using a well-characterized standard, is a widely accepted and reliable approach.[7][8][9][10]

Protocol:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and absorption/emission properties that overlap with the sample. For 7-aminocoumarin derivatives, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Coumarin 1 (7-diethylamino-4-methylcoumarin) in ethanol (ΦF = 0.73) are common choices.

-

Sample Preparation: Prepare a series of five dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette to minimize inner filter effects.[7]

-

Measurement:

-

Record the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the sample and the standard, respectively.[7]

-

Fluorescence Lifetime (τ) Measurement

Rationale: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a key parameter for understanding the excited-state dynamics and can be sensitive to environmental factors such as quenching. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.[11][12][13]

Protocol:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a fast single-photon detector.[12][13]

-

Sample Preparation: Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.

-

Measurement:

-

Excite the sample with the pulsed light source at a high repetition rate.

-

Collect the fluorescence decay profile until sufficient counts are accumulated in the peak channel (typically 10,000).

-

Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

Perform deconvolution of the fluorescence decay data with the IRF using fitting software.

-

The decay is typically fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s).

-

Data Presentation and Interpretation

The photophysical data for this compound should be summarized in a clear and concise manner.

Table 1: Summary of Photophysical Properties of this compound in Ethanol

| Parameter | Symbol | Value |

| Absorption Maximum | λabs | 365 nm |

| Molar Extinction Coefficient | ε | 2.5 x 10⁴ M⁻¹cm⁻¹ |

| Emission Maximum | λem | 450 nm |

| Stokes Shift | Δν | 85 nm |

| Fluorescence Quantum Yield | ΦF | 0.85 |

| Fluorescence Lifetime | τ | 4.2 ns |

Note: The values presented in this table are illustrative and represent typical data for a 7-aminocoumarin derivative in a polar protic solvent. Actual experimental values must be determined following the protocols outlined above.

From these data, further important photophysical parameters can be derived:

-

Radiative decay rate constant (kr): kr = ΦF / τ

-

Non-radiative decay rate constant (knr): knr = (1 - ΦF) / τ

These rate constants provide deeper insight into the competition between radiative and non-radiative decay pathways from the excited state.

Solvatochromism: Probing Environmental Sensitivity

The ICT character of 7-aminocoumarins makes their photophysical properties highly dependent on the solvent environment.[4][14] A solvatochromism study is essential for a complete characterization.

Caption: Workflow for conducting a solvatochromism study.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).

-

Measurements: For each solvent, determine the λabs and λem as described in sections 3.1 and 3.2.

-

Data Analysis: Analyze the data using solvatochromic models, such as the Lippert-Mataga plot, which relates the Stokes shift to the solvent's dielectric constant and refractive index. This analysis can provide an estimate of the change in dipole moment upon excitation, offering quantitative insight into the ICT process.[2]

Table 2: Illustrative Solvatochromic Data for this compound

| Solvent | Polarity Index | λabs (nm) | λem (nm) | Stokes Shift (nm) |

| Toluene | 2.4 | 350 | 410 | 60 |

| Dioxane | 4.8 | 355 | 425 | 70 |

| Acetonitrile | 5.8 | 360 | 440 | 80 |

| Ethanol | 5.2 | 365 | 450 | 85 |

Note: This data is illustrative. A clear trend of increasing Stokes shift with increasing solvent polarity is expected, indicative of a more polar excited state.

Conclusion: A Roadmap for Application-Oriented Characterization

This guide has provided a rigorous and scientifically grounded framework for the photophysical characterization of this compound. By following these detailed protocols and understanding the rationale behind each measurement, researchers can generate high-quality, reliable data. A comprehensive understanding of the absorption and emission spectra, quantum yield, fluorescence lifetime, and solvatochromic behavior is paramount for the successful application of this promising fluorophore in diverse fields, from bioimaging to the development of advanced materials. The self-validating nature of this workflow, from sample purity assessment to the cross-correlation of steady-state and time-resolved data, ensures the integrity and trustworthiness of the final characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]